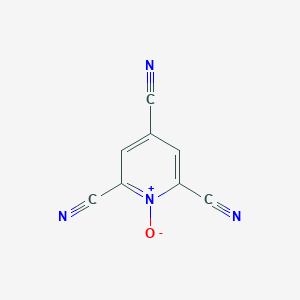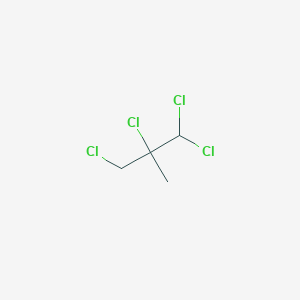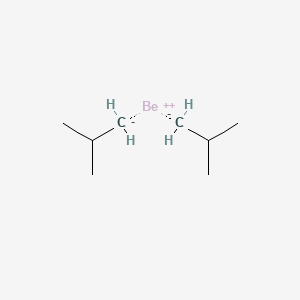
Copper--gadolinium (5/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–gadolinium (5/1) is an intermetallic compound composed of copper and gadolinium in a 5:1 ratio. This compound is of interest due to its unique magnetic and electronic properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Copper–gadolinium (5/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common approach involves the direct combination of elemental copper and gadolinium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The mixture is heated to a temperature where both metals are in the liquid phase, allowing them to react and form the intermetallic compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (5/1) often involves large-scale melting and casting processes. The raw materials, copper and gadolinium, are melted together in a high-temperature furnace. The molten mixture is then cast into molds to form ingots or other desired shapes. These ingots can be further processed through machining or other techniques to produce the final product.
化学反応の分析
Types of Reactions
Copper–gadolinium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both copper and gadolinium.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (5/1) can be oxidized in the presence of oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or carbon monoxide. These reactions are often performed at high temperatures to facilitate the reduction process.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of copper–gadolinium (5/1) may produce oxides of copper and gadolinium, while reduction reactions may yield pure copper and gadolinium metals.
科学的研究の応用
Copper–gadolinium (5/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Copper–gadolinium (5/1) is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Copper–gadolinium (5/1) is used in the production of high-performance magnets and electronic components.
作用機序
The mechanism by which copper–gadolinium (5/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound’s unique structure allows it to interact with magnetic fields and conduct electricity efficiently. In biological applications, the compound’s paramagnetic properties enhance the contrast in MRI scans, making it easier to visualize tissues and organs.
類似化合物との比較
Copper–gadolinium (5/1) can be compared to other intermetallic compounds containing copper and rare earth elements. Similar compounds include:
Copper–samarium (5/1): This compound also exhibits unique magnetic properties but differs in its electronic behavior.
Copper–terbium (5/1): Known for its high magnetic susceptibility, this compound is used in various magnetic applications.
Copper–europium (5/1): This compound is studied for its luminescent properties and potential use in lighting and display technologies.
Conclusion
Copper–gadolinium (5/1) is a versatile compound with a wide range of applications in scientific research and industry. Its unique magnetic and electronic properties make it valuable in fields such as chemistry, biology, medicine, and electronics. Understanding the preparation methods, chemical reactions, and mechanisms of action of this compound can help further its development and utilization in various applications.
特性
CAS番号 |
12444-41-6 |
|---|---|
分子式 |
Cu5Gd |
分子量 |
475.0 g/mol |
IUPAC名 |
copper;gadolinium |
InChI |
InChI=1S/5Cu.Gd |
InChIキー |
NVWCDADFWYXNTC-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


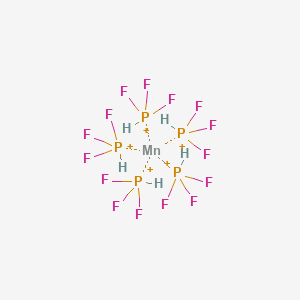
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
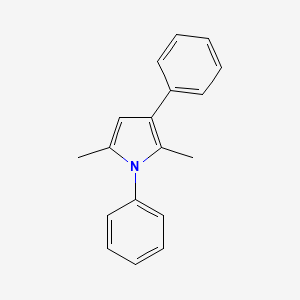
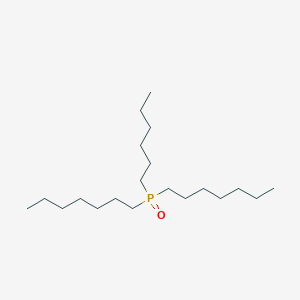
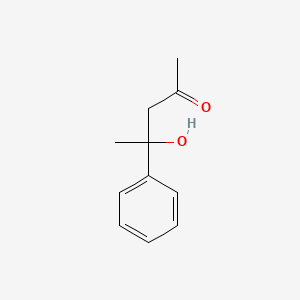
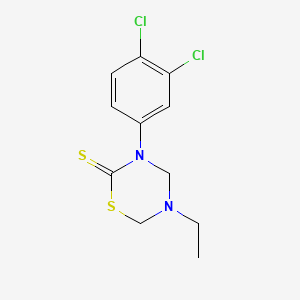
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
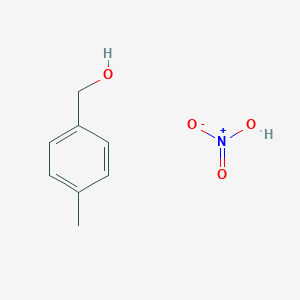


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
